molecular formula C19H23NO4S2 B11419578 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11419578
M. Wt: 393.5 g/mol
InChI Key: IDDKQDMMOOFHRE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a methylphenoxy group, and a methylthiophenylmethyl group, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The key steps may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the methylphenoxy group: This step involves the reaction of the dioxidotetrahydrothiophene intermediate with a suitable phenol derivative, such as 3-methylphenol, under basic conditions.

    Introduction of the methylthiophenylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where the intermediate compound reacts with a methylthiophenylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(4-methylthiophen-2-yl)methyl]acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-[(2-methylthiophen-2-yl)methyl]acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C19H23NO4S2/c1-14-4-3-5-17(10-14)24-12-19(21)20(11-18-15(2)6-8-25-18)16-7-9-26(22,23)13-16/h3-6,8,10,16H,7,9,11-13H2,1-2H3

InChI Key

IDDKQDMMOOFHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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